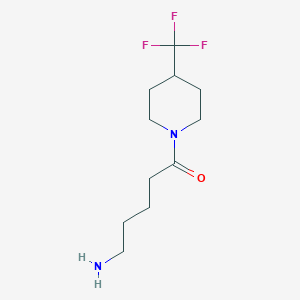

5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one

Description

Propriétés

IUPAC Name |

5-amino-1-[4-(trifluoromethyl)piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O/c12-11(13,14)9-4-7-16(8-5-9)10(17)3-1-2-6-15/h9H,1-8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIRXRHHWKURKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(trifluoromethyl)piperidine with a suitable amino-pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mécanisme D'action

The mechanism of action of 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperidine ring may contribute to binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include fipronil (insecticide) and 5-phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (pharmaceutical candidate).

Table 1: Comparative Structural and Physical Properties

Key Differences and Implications

Core Structure :

- The target compound uses a piperidine ring, whereas fipronil has a pyrazole core. Piperidine derivatives are often explored for CNS drugs due to blood-brain barrier penetration, while pyrazoles like fipronil are optimized for insecticidal activity .

Substituents :

- Both the target compound and fipronil include trifluoromethyl groups , which improve chemical stability and binding affinity. However, fipronil’s additional sulfinyl and dichlorophenyl groups contribute to its insecticidal mechanism (GABA receptor antagonism) .

Physical Properties: Fipronil exhibits polymorphism, influencing its formulation and environmental persistence . No such data is available for the target compound, but its simpler structure may reduce polymorphic complexity.

Synthetic Routes :

- Arylpiperazine analogs (e.g., compound 29) are synthesized via coupling reactions , whereas fipronil’s synthesis involves multi-step heterocyclic construction .

Activité Biologique

5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one is a compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, including enzyme inhibition, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure

The chemical formula of 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one can be represented as follows:

1. Enzyme Inhibition

Research indicates that compounds similar to 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one exhibit significant enzyme inhibitory properties. For instance, studies on related piperidine derivatives have shown their ability to inhibit enzymes such as acetylcholinesterase (AChE) and tyrosinase. These enzymes play critical roles in neurotransmission and melanin production, respectively.

| Compound | Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|---|

| 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one | AChE | Competitive | TBD |

| Related Compound | Tyrosinase | Competitive | 0.18 |

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's, while tyrosinase inhibition could be relevant for skin depigmentation treatments.

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar piperidine derivatives indicate low cytotoxicity against various cell lines, including B16F10 melanoma cells. The absence of significant cytotoxic effects at effective concentrations supports the potential therapeutic utility of these compounds.

Case Study Example:

In a study evaluating the cytotoxic effects of various piperidine derivatives, it was found that certain modifications led to enhanced biological activity without compromising cell viability. This suggests that structural optimization can yield compounds with desirable pharmacological profiles.

3. Potential Therapeutic Applications

The diverse biological activities associated with 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one position it as a candidate for multiple therapeutic applications:

- Antineoplastic Agents : Due to its enzyme inhibitory properties, it may serve as a lead compound in developing anticancer therapies.

- Neuroprotective Agents : Its potential to inhibit AChE could be harnessed in treating cognitive disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.